4-Methyl-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
4-Methyl-6-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethyl group at the 6th position and a methyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under the action of a catalyst, such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50 to 100°C, and the reaction time is between 3 to 9 hours .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield and ease of separation and purification. The raw materials used are cost-effective and readily available, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-(trifluoromethyl)nicotinonitrile
- 4-(Trifluoromethyl)nicotinonitrile
Uniqueness
4-Methyl-6-(trifluoromethyl)nicotinonitrile is unique due to the specific positioning of the methyl and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H5F3N2 |
---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-7(8(9,10)11)13-4-6(5)3-12/h2,4H,1H3 |
InChI Key |
CTWALGAAXJSBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C(F)(F)F |
Origin of Product |
United States |
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